5-(Pyridin-3-yl)-1h-indole
Overview
Description
Synthesis Analysis
The synthesis of pyridine-based compounds is a topic of interest in medicinal chemistry research. Pyridine scaffolds have been consistently incorporated in a diverse range of drug candidates approved by the FDA1. For example, a set of pyridine scaffolds was obtained by reacting pyridyl amine with the aromatic aldehyde1.Molecular Structure Analysis
The molecular structure of pyridine-based compounds can vary widely. For instance, three new metal–organic complexes were synthesized and characterized based on the carboxylic acid with N donor ligand2.Chemical Reactions Analysis
Pyridine-based compounds can undergo a variety of chemical reactions. For instance, the nitrogen-bearing heterocycle pyridine in its several analogous forms occupies an important position as a precious source of clinically useful agents in the field of medicinal chemistry research1.Physical And Chemical Properties Analysis
The physical and chemical properties of pyridine-based compounds can vary widely. For instance, the thermal hazard of a certain compound was evaluated by carrying out dynamic tests on a differential scanning calorimeter3.Scientific Research Applications
Charge Carrier and Optoelectronic Properties
Research by Irfan et al. (2019) explored the optoelectronic and charge transfer properties of compounds including 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine, highlighting their potential in organic semiconductor devices. The study emphasized the impact of indol and phenyl units on properties like hole reorganization energies and transfer integrals, which are crucial for enhancing hole intrinsic mobility (Irfan, A., Chaudhry, A. R., Al‐Sehemi, A., Assiri, M., & Hussain, A., 2019).
Synthesis Techniques
Danieli et al. (1998) described the Pd-catalyzed synthesis of compounds such as 5-(indol-2′-yl)pyridin-2-ones, using 2-indolylstannanes or 2-indolylzinc halides. This study contributes to the field of synthetic chemistry, particularly in the context of 5-(Pyridin-3-yl)-1H-indole derivatives (Danieli, B., Lesma, G., Martinelli, M., Passarella, D., Peretto, I., & Silvani, A., 1998).
Antitumor Activity
Andreani et al. (2008) synthesized bis-indole derivatives, including pyridine derivatives, and evaluated their antitumor activity. The study found that pyridine derivatives showed significant activity, suggesting their potential in cancer treatment (Andreani, A., Burnelli, S., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., Varoli, L., Landi, L., Prata, C., Berridge, M., Grasso, C., Fiebig, H., Kelter, G., Burger, A., & Kunkel, M., 2008).
Antidepressant Activity
Patil and Bari (2013) conducted a study on the synthesis of indole molecules, including 5-(1H-Indol-3-yl)-3-(Phenyl)-4,5-dihydroisoxazoline, for potential antidepressant activity. Their findings showed significant antidepressant effects, indicating a promising avenue for mental health treatment (Patil, P., & Bari, S., 2013).
Antimicrobial Activity
El-Sayed et al. (2016) synthesized new 3-(pyrimidin-4-yl)-1H-indole derivatives and evaluated their antimicrobial activities. Some compounds demonstrated high growth inhibition activities, suggesting their use in combating microbial infections (El-Sayed, W., Abbas, H., Abdel Mageid, R. E., & Magdziarz, T., 2016).
Safety And Hazards
Safety and hazards associated with pyridine-based compounds can vary widely. For instance, one should avoid contact with skin and eyes when handling certain compounds4.
Future Directions
The future directions of research on pyridine-based compounds are promising. This privileged scaffold has been consistently incorporated in a diverse range of drug candidates approved by the FDA1. In the next few years, a larger share of novel pyridine-based drug candidates is expected1.
properties
IUPAC Name |
5-pyridin-3-yl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOUOYJYRICGOSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90566327 | |
Record name | 5-(Pyridin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)-1h-indole | |
CAS RN |
144104-49-4 | |
Record name | 5-(Pyridin-3-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90566327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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